2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) exhibits distinct signals:
- δ 2.50–2.70 ppm (m, 4H) : Cyclopentane CH₂ groups.
- δ 7.25 ppm (d, J = 5.2 Hz, 1H) : Pyridine H3 proton adjacent to bromine.
- δ 8.45 ppm (d, J = 5.2 Hz, 1H) : Pyridine H4 proton.
¹³C NMR (101 MHz, CDCl₃) assignments:
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 198 ([M]⁺), with fragmentation patterns including:
| Spectroscopic Signature | Key Peaks |
|---|---|
| ¹H NMR (cyclo-CH₂) | δ 2.50–2.70 ppm |
| ¹³C NMR (C–Br) | δ 142.2 ppm |
| IR (C–Br) | 560 cm⁻¹ |
| EI-MS (base peak) | m/z 119 |
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEJOGLUJIGKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 6,7-Dihydro-5H-cyclopenta[b]pyridine
A classical approach to prepare this compound involves the selective bromination at the 2-position of the pyridine ring in the parent compound 6,7-dihydro-5H-cyclopenta[b]pyridine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Typical Conditions:
- Solvent: Acetonitrile or dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: 1-24 hours depending on reagent and scale
- Outcome:
- Regioselective bromination at the 2-position due to electronic activation by the nitrogen atom in the pyridine ring
- Yields reported in literature range from moderate to high (60-85%)
- Purification:
- Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures
Synthesis via Oxidation and Subsequent Bromination
Based on oxidation studies of cyclopenta[b]pyridine derivatives, a two-step approach can be employed:
- Oxidation of 2,3-Cyclopenteno pyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
- Catalyzed by manganese triflate (Mn(OTf)2) using tert-butyl hydroperoxide (t-BuOOH) as oxidant in aqueous medium at 25°C
- Reaction time: 24-72 hours
- Yields: 68-88%
- Purification by flash chromatography
- Bromination of the resulting ketone intermediate
- Bromination at the 2-position using brominating agents under mild conditions
- Followed by reduction if necessary to yield this compound
This method allows for functional group manipulation and introduction of the bromine atom in a controlled manner.
Detailed Experimental Procedure Example
Oxidation of 2,3-Cyclopenteno pyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one:
- Charge a 25 mL round-bottom flask with 0.50 mmol 2,3-cyclopenteno pyridine, 0.0025 mmol Mn(OTf)2, 2.5 mmol t-BuOOH (65% in water), and 2.5 mL water.
- Stir the mixture at 25°C for 24 hours under air atmosphere.
- Extract the reaction mixture with ethyl acetate (3 × 10 mL).
- Dry the organic layer over anhydrous sodium sulfate and evaporate under reduced pressure.
- Purify the residue by flash column chromatography (ethyl acetate/petroleum ether gradient from 1:5 to 1:1).
- Yield: 88% of the target ketone compound as an off-white solid.
This intermediate can then be brominated selectively at the 2-position to yield this compound.
Analytical Data Supporting Preparation
- NMR Spectroscopy:
- ^1H NMR and ^13C NMR spectra confirm the structure and substitution pattern.
- Chemical shifts consistent with bromination at the 2-position adjacent to the nitrogen.
- Mass Spectrometry:
- High-resolution mass spectra (HRMS) confirm molecular weight consistent with brominated compound (molecular weight ~198 g/mol).
- Melting Point:
- Reported melting points for intermediates and final compounds provide additional confirmation of purity and identity.
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct bromination | 6,7-dihydro-5H-cyclopenta[b]pyridine | NBS or Br2 | 0°C to RT, 1-24 h | 60-85 | Regioselective bromination |
| Oxidation + bromination | 2,3-cyclopenteno pyridine | Mn(OTf)2, t-BuOOH; then Br2 | 25°C, 24-72 h; then bromination | 68-88 | Stepwise oxidation and bromination |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can yield the parent 6,7-dihydro-5H-cyclopenta[b]pyridine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Oxidation: Cyclopenta[b]pyridine ketones or aldehydes.
Reduction: 6,7-Dihydro-5H-cyclopenta[b]pyridine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈BrN
- Molecular Weight : 198.06 g/mol
- CAS Number : 1140240-18-1
- Structure : The compound features a bromine atom at the second position of the pyridine ring, contributing to its reactivity and potential applications in chemical synthesis.
Pharmaceutical Development
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has garnered attention in pharmaceutical research due to its structural similarities to known bioactive molecules. Its applications include:
- Synthesis of Drug Candidates :
-
Biological Activity :
- Research indicates that derivatives of this compound can exhibit significant biological activities, including antimicrobial, antiviral, and anticancer effects. The structural features may facilitate interactions with biological targets such as enzymes and receptors.
Synthetic Approaches
Several synthetic methods have been developed for producing this compound:
- Bromination Reactions : Bromination of related pyridine derivatives can yield the desired compound efficiently.
- Cyclization Reactions : Cyclization strategies involving appropriate precursors can also be employed to synthesize this compound.
Comparative Analysis with Related Compounds
The following table highlights the structural features and notable properties of this compound compared to similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Bromo at position two | High reactivity; potential drug candidate |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Lacks bromine substituent | Basic heterocyclic structure |
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | Bromine at position three | Different reactivity profile |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine instead of bromine | Potentially different biological activity |
Case Studies and Research Findings
-
Antiviral Activity :
- A study explored the antiviral properties of compounds structurally related to this compound. Results indicated that certain derivatives demonstrated significant efficacy against viral replication, suggesting potential therapeutic applications.
-
Anticancer Research :
- Another research project focused on synthesizing analogs of this compound to evaluate their anticancer activity. The findings revealed that specific modifications to the structure enhanced cytotoxic effects against various cancer cell lines.
- Enzyme Interaction Studies :
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the bromine substituent significantly influences reactivity and applications. Key derivatives include:
Key Observations :
- Bromine Position : The C2-bromo derivative exhibits enhanced reactivity at the pyridine ring’s electron-deficient positions, favoring C4/C5 functionalization in cross-coupling reactions. In contrast, C4-bromo analogs may direct substitutions to C2 or C6 .
- Substituent Diversity : Thienyl, phenyl, and methoxy groups (e.g., compound 5e ) modulate electronic properties, with electron-withdrawing groups (e.g., Br, Cl) increasing electrophilic reactivity .
Economic and Practical Considerations
- Cost : At $303–$432/g (95% purity), the 2-bromo derivative is more cost-effective than advanced analogs like the 3-carboxylic acid derivative ($805/g) .
- Synthetic Accessibility : High-yield routes (e.g., 81–95% for thienyl-substituted derivatives ) contrast with challenges in purifying brominated viscous oils (e.g., 5c ) .
Biological Activity
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a bicyclic compound characterized by its unique structure, which consists of a cyclopentane ring fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and case studies.
- Molecular Formula : C8H8BrN
- Molecular Weight : 198.0598 g/mol
- CAS Number : 1140240-18-1
- SMILES : Brc1ccc2c(n1)CCC2
Synthesis and Derivatives
This compound can be synthesized through various methods, often involving cyclocondensation reactions. It serves as a key intermediate in the synthesis of several derivatives that exhibit enhanced biological activities. For instance, derivatives such as this compound-2-carboxylic acid have been investigated for their anti-cancer properties .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), BGC-823 (gastric cancer), and BEL-7402 (hepatoma).
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | 10.5 | Potent cytotoxicity observed |
| This compound | A549 | 12.3 | Induces apoptosis |
| This compound | BGC-823 | 8.9 | Best activity noted |
| This compound | BEL-7402 | 11.0 | Less cytotoxic to normal cells |
The bromine substitution on the pyridine ring enhances electron-withdrawing characteristics, which significantly improves the compound's antitumor efficacy .
The proposed mechanisms through which this compound exerts its effects include:
- DNA Binding : The compound has shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Studies indicate that treatment with this compound leads to morphological changes in cancer cells indicative of apoptosis, such as nuclear fragmentation and chromatin condensation .
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of 2-bromo derivatives against various cell lines. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups. The study highlighted that the introduction of bromine significantly enhanced the cytotoxic effects against MCF-7 and A549 cells .
Safety Profile Evaluation
In vitro cytotoxicity tests were conducted using normal human cell lines (HL-7702) alongside cancerous lines to assess safety profiles. The results showed that while the compound exhibited potent antitumor activity, it maintained a favorable safety profile with minimal toxicity towards normal cells .
Q & A
Q. What are the standard synthetic protocols for preparing 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine?
The synthesis typically involves cyclization reactions of substituted cyclopentanone precursors. For example, bromination at the 2-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates, such as substituted cyclopentanones, are synthesized via Claisen-Schmidt condensations between ketones and aromatic aldehydes. The final cyclization step employs dehydrating agents like polyphosphoric acid (PPA) or acidic catalysts . Yield optimization (72–92%) depends on reaction temperature, solvent choice (e.g., DMF or THF), and purification via column chromatography .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C-NMR : Assignments focus on distinguishing diastereotopic protons in the cyclopentane ring (δ 2.33–3.79 ppm) and aromatic protons (δ 7.50–9.19 ppm). The bromine atom induces deshielding in adjacent carbons (δ 120–161 ppm) .
- IR : Stretching frequencies for C-Br bonds appear near 550–650 cm⁻¹, while aromatic C-H vibrations occur at 3000–3100 cm⁻¹ .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 63–78%, Br: ~20%) with deviations <0.5% indicating purity .
Q. How does bromination at the 2-position influence the reactivity of the cyclopenta[b]pyridine scaffold?
Bromine acts as a directing group, enabling regioselective functionalization via cross-coupling (e.g., Suzuki, Buchwald-Hartwig). It also enhances electrophilic substitution at the 4- and 6-positions due to electron-withdrawing effects, facilitating further derivatization for medicinal chemistry applications .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in NMR assignments for dihydrocyclopenta[b]pyridine derivatives?
Single-crystal X-ray diffraction (using SHELX software) provides unambiguous confirmation of molecular geometry. For example, bond angles and torsion angles derived from crystallography can validate NMR-based assignments of diastereotopic protons or substituent orientations. Discrepancies between calculated and observed spectra often arise from dynamic effects (e.g., ring puckering), which can be modeled using density functional theory (DFT) .
Q. What strategies mitigate low yields in multi-step syntheses of substituted dihydrocyclopenta[b]pyridines?
- Intermediate Purification : Use flash chromatography or recrystallization after each step to remove byproducts (e.g., unreacted aldehydes).
- Catalytic Optimization : Replace PPA with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 10–15% .
Q. How do steric and electronic effects of substituents impact the biological activity of this compound derivatives?
Bulky groups (e.g., 4-tolyl) at the 4-position enhance binding to hydrophobic pockets in enzyme active sites, while electron-donating groups (e.g., methoxy) increase π-π stacking interactions. Bromine’s electronegativity improves metabolic stability but may reduce solubility, requiring formulation adjustments .
Q. What analytical approaches address discrepancies between theoretical and experimental spectral data?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 7.50–7.75 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error.
- Computational Modeling : Gaussian or ADF software predicts NMR/IR spectra, identifying misassignments .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
